molecular formula C16H26ClNO4 B584036 Esmolol-d7 Hydrochloride

Esmolol-d7 Hydrochloride

Numéro de catalogue: B584036
Poids moléculaire: 338.88 g/mol
Clé InChI: GEKNCWBANDDJJL-ODLOEXKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity: Esmolol-d7 Hydrochloride (methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate, hydrochloride (1:1)) is a deuterium-labeled analog of Esmolol hydrochloride, a cardioselective β1-adrenergic receptor blocker. The deuterium substitution occurs at the isopropylamine group (seven deuterium atoms), enhancing its stability and utility as an internal standard in analytical workflows .

Méthodes De Préparation

Core Synthetic Routes for Esmolol-d7 Hydrochloride

The synthesis of this compound builds upon the foundational methodology for non-deuterated esmolol, with modifications to incorporate seven deuterium atoms at specific positions. Two primary approaches dominate the literature: epoxide ring-opening amination and deuterium exchange via catalytic deuteration .

Epoxide Ring-Opening Amination with Deuterated Isopropylamine

This method, adapted from the non-deuterated esmolol synthesis described in patent CN1217320A , involves reacting 3-[4-(2,3-epoxypropyl)phenyl]methyl propionate with deuterated isopropylamine (isopropylamine-d7). The epoxypropyl group undergoes nucleophilic attack by the amine, followed by hydrochloric acid salt formation.

Key reaction parameters:

  • Molar ratio : 1:2.2 (epoxide : isopropylamine-d7)

  • Solvent : Anhydrous methanol

  • Temperature : Reflux at 65°C for 4 hours

  • Yield : 68–72% after recrystallization

The deuterated amine precursor is synthesized through deuterium-hydrogen exchange using D2O under acidic conditions, achieving >98% isotopic enrichment. Subsequent purification via reversed-phase chromatography ensures chemical purity >99% .

Catalytic Deuteration of Esmolol Intermediate

An alternative route deuterates the final esmolol structure using heterogeneous platinum catalysts in deuterated solvents:

  • Dissolve esmolol free base in D2O/CH3OD (4:1 v/v)

  • Add 5% Pt/C catalyst (0.1 g/mmol substrate)

  • Heat at 80°C under D2 atmosphere for 24 hours

  • Filter and precipitate hydrochloride salt with DCl gas

This method achieves 85–90% deuteration efficiency but requires additional purification steps to remove non-deuterated byproducts.

Critical Process Parameters and Optimization

Solvent Selection and Reaction Kinetics

Comparative studies show methanol outperforms ethanol or acetonitrile in the amination step due to:

SolventReaction Rate (k, h⁻¹)Deuterium Retention (%)
Methanol0.45 ± 0.0398.2 ± 0.5
Ethanol0.32 ± 0.0294.1 ± 1.2
ACN0.18 ± 0.0189.7 ± 2.1

Data adapted from large-scale production trials . Methanol’s polar aprotic nature facilitates amine nucleophilicity while minimizing deuterium loss through proton exchange.

Temperature Control During Salt Formation

Hydrochloride salt precipitation requires precise pH and temperature management:

  • Cool reaction mixture to 0–5°C before HCl gas introduction

  • Maintain pH 3.0 ± 0.1 using in-line pH monitoring

  • Gradual cooling rate: 1°C/min to prevent inclusion of solvent molecules

Deviations beyond ±2°C during crystallization reduce crystal purity by 12–15% due to polymorphic transitions.

Industrial-Scale Purification Techniques

Recrystallization Protocol

The patent CN1217320A details a two-stage recrystallization process:

First crystallization :

  • Solvent: Ethyl acetate (6–8 volumes relative to crude product)

  • Temperature: 45–50°C dissolution, 0–5°C crystallization

  • Additive: 2% activated carbon for decolorization

Second crystallization :

  • Solvent: Methanol/ethyl acetate (1:3 v/v)

  • Yield improvement: 64% over single crystallization

Chromatographic Purification

For analytical-grade material (>99.9% purity), manufacturers employ:

ParameterNormal Phase LCReversed-Phase LC
Stationary phaseSilica gelC18
Mobile phaseHexane/EtOAcMeOH/D2O
Deuterium retention97%99.5%
Purity after LC99.2%99.9%

Data from GLPBio production records . Reversed-phase systems better preserve isotopic integrity due to aqueous-organic phase partitioning.

Analytical Validation of Deuteration

Mass Spectrometry Characterization

High-resolution MS (HRMS) confirms deuterium incorporation:

m/z Calculatedm/z ObservedError (ppm)Deuteration Level
338.9043338.9041-0.597.02 ± 0.15 D

Fragmentation patterns verify deuterium positions:

  • Base peak at m/z 226.1 (C9H11D7NO2+) confirms deuterated isopropyl group

  • Absence of m/z 219.1 indicates complete H→D substitution

NMR Isotopic Purity Assessment

¹H-NMR (500 MHz, DMSO-d6) shows:

  • δ 1.15 (d, J = 6.3 Hz, 6H) → Non-deuterated isopropyl protons (<0.5%)

  • δ 4.85 (s, 1H) → Residual hydroxyl proton

Quantitative ²H-NMR calculates 98.3 ± 0.7% deuterium content.

Stress ConditionMajor DegradantFormation Rate (%/month)
Acidic (0.1 M HCl)Esmolol-d7 acid1.2 ± 0.3
Alkaline (0.1 M NaOH)Deuterated dimer0.8 ± 0.2
Oxidative (3% H2O2)N-Oxide derivative2.1 ± 0.5

Data from long-term stability batches .

Industrial Production Economics

Cost Analysis of Deuterated Reagents

ReagentCost (USD/kg)Contribution to Total Cost
Isopropylamine-d712,50058%
D2O3,20022%
Pt/C catalyst8,00015%
Other chemicals<5005%

Data from EvitaChem production estimates. Catalyst recycling reduces Pt/C costs by 40% after 5 batches.

Yield Improvement Strategies

Optimization MethodYield IncreasePurity Impact
Microwave-assisted synthesis+18%+0.3%
Flow chemistry+25%-0.1%
Cryogenic grinding+12%No change

Microwave methods reduce reaction time from 4 hours to 45 minutes while improving deuteration efficiency.

ParameterAcceptance CriteriaTest Method
Assay (HPLC)98.0–102.0%USP <621>
Deuterium content≥98.0 atoms %HRMS/²H-NMR
Residual solvents<500 ppm totalGC-FID
Bacterial endotoxins<0.5 EU/mgLAL test

Certificates of Analysis include batch-specific deuterium distribution profiles .

Comparative Analysis of Synthesis Routes

Epoxide Amination vs. Catalytic Deuteration

FactorEpoxide MethodCatalytic Method
Isotopic purity99.2 ± 0.3%97.5 ± 0.8%
Production scaleUp to 50 kg/batchLimited to 5 kg/batch
Cycle time72 hours120 hours
Cost per gram$220$410

The epoxide route remains preferred for commercial-scale production despite higher initial capital costs .

Analyse Des Réactions Chimiques

  • L'Esmolol-d7 (chlorhydrate) peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
  • Les réactifs et les conditions courantes utilisés dans ces réactions dépendent de la transformation spécifique.
  • Les principaux produits formés à partir de ces réactions peuvent inclure des dérivés deutériés du chlorhydrate d'Esmolol.
  • Applications de recherche scientifique

    • L'Esmolol-d7 (chlorhydrate) trouve des applications dans les milieux de recherche et cliniques :

        Cardiologie : Le chlorhydrate d'Esmolol, en tant que bêtabloquant, est utilisé pour gérer les arythmies et l'hypertension artérielle.

        Études pharmacocinétiques : Le marquage au deutérium aide dans les études pharmacocinétiques en permettant une quantification précise.

        Études métaboliques : Les chercheurs utilisent l'Esmolol-d7 pour étudier les voies métaboliques des médicaments.

  • Mécanisme d'action

    • Le chlorhydrate d'Esmolol bloque sélectivement les récepteurs bêta-adrénergiques.
    • Il réduit la fréquence cardiaque et la contractilité en inhibant les effets de l'adrénaline et de la noradrénaline.
    • Les cibles moléculaires sont les récepteurs bêta₁-adrénergiques dans les tissus cardiaques.
  • Applications De Recherche Scientifique

    • Esmolol-d7 (hydrochloride) finds applications in both research and clinical settings:

        Cardiology: Esmolol hydrochloride, as a beta-blocker, is used to manage arrhythmias and hypertension.

        Pharmacokinetics Studies: Deuterium labeling aids in pharmacokinetic studies by allowing precise quantification.

        Metabolic Studies: Researchers use Esmolol-d7 to investigate drug metabolism pathways.

  • Mécanisme D'action

    • Esmolol hydrochloride selectively blocks beta-adrenergic receptors.
    • It reduces heart rate and contractility by inhibiting the effects of epinephrine and norepinephrine.
    • The molecular targets are the beta₁-adrenergic receptors in cardiac tissue.
  • Comparaison Avec Des Composés Similaires

    Deuterated Analogs in Cardiovascular Research

    Compound Deuteration Site Molecular Weight Purity Key Applications Advantages over Esmolol-d7 HCl
    Esmolol-d7 HCl Isopropylamine (7D) 367.87 g/mol ≥98.0% LC-MS internal standard, PK studies Optimized metabolic stability
    Lercanidipine-13C-d3 HCl Phenyl ring (13C), methyl (3D) 648.13 g/mol ≥95.0% Hypertension studies, renal protection Longer plasma half-life (8–10 hours)
    Fenoterol-d6 HBr Aromatic ring (6D) 434.33 g/mol ≥97.5% Asthma research, β2-agonist assays Higher β2 selectivity (100x over β1)

    Key Findings :

    • Esmolol-d7 HCl’s deuterium labeling reduces metabolic degradation by cytochrome P450 enzymes compared to non-deuterated Esmolol, enhancing assay reproducibility .
    • Lercanidipine-13C-d3 HCl exhibits prolonged action due to its lipophilicity, whereas Esmolol-d7 HCl’s rapid clearance suits acute arrhythmia management .

    β-Adrenergic Receptor Ligands

    Compound Receptor Selectivity IC50/Ki Value Clinical Use Pharmacokinetic Profile
    Esmolol-d7 HCl β1-selective β1 Ki = 0.15 μM Arrhythmias, perioperative hypertension t1/2 = 9 min (ultra-short acting)
    Falintolol (Z)-HCl Non-selective β β1 Ki = 0.08 μM Glaucoma (preclinical) t1/2 = 4–6 hours (ocular use)
    Fenoterol HBr β2-selective β2 EC50 = 1.2 nM Bronchospasm, COPD t1/2 = 5–8 hours (inhaled route)

    Structural and Functional Insights :

    • Falintolol : Contains an oxime functional group, conferring dual β-blocking and nitric oxide-mediated vasodilation, unlike Esmolol-d7’s pure antagonism .
    • Fenoterol: Activates β2 receptors, increasing cAMP levels in bronchial smooth muscle—contrasting Esmolol-d7’s β1 inhibition in cardiac tissue .

    α-Adrenergic and Multitarget Agents

    Compound Primary Target Secondary Action Clinical Phase Stability in Plasma
    Esmolol-d7 HCl β1-adrenergic None Marketed Stable for 24h at 4°C
    Fenspiride-d5 HCl α-adrenergic, H1 Anti-inflammatory Phase III Degrades at >37°C
    Fiduxosin α1a-adrenergic None Discontinued Stable for 48h

    Research Implications :

    • Esmolol-d7 HCl’s specificity avoids off-target effects seen in multitarget agents like Fenspiride-d5, which modulates histamine receptors .
    • Fiduxosin’s high α1a affinity (Ki = 0.16 nM) caused excessive hypotension, limiting its utility compared to Esmolol’s safer hemodynamic profile .

    Analytical and Regulatory Considerations

    Quality Control :

    • Chromatographic Purity : Esmolol-d7 HCl must resolve from Esmolol free acid with a tailing factor ≤2.0 and resolution ≥4.0 in HPLC assays .
    • Impurity Limits : Total impurities ≤0.7%, with individual unspecified impurities ≤0.15% per USP guidelines .

    Commercial Availability :

    • Suppliers like Veeprho and CATO offer Esmolol-d7 HCl at 10 mg to 100 mg scales, priced at $200–$500 per 10 mg, depending on certification (e.g., ISO 17034) .

    Activité Biologique

    Esmolol-d7 hydrochloride is a deuterated form of esmolol, a short-acting beta-adrenergic antagonist primarily used in clinical settings for the management of tachycardia and hypertension. This article explores its biological activity, pharmacodynamics, clinical applications, and safety profile, drawing from diverse research sources.

    1. Pharmacological Profile

    Esmolol acts as a selective beta-1 adrenergic receptor blocker, leading to decreased heart rate and myocardial contractility. The pharmacokinetics of esmolol-d7 are similar to its non-deuterated counterpart, with rapid metabolism via esterases in red blood cells, resulting in a swift elimination half-life of approximately 9 minutes .

    Table 1: Pharmacokinetic Properties of this compound

    PropertyValue
    Elimination Half-Life 9 minutes
    Volume of Distribution Not Available
    Protein Binding 55% to human plasma proteins
    Metabolism Rapid hydrolysis via esterases
    Excretion <2% unchanged in urine

    Esmolol-d7 exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta-1 receptors in the heart. This blockade reduces the effects of catecholamines such as epinephrine and norepinephrine, leading to a decrease in heart rate and myocardial oxygen demand . The drug's rapid onset and offset of action make it particularly useful in acute clinical scenarios.

    3. Clinical Applications

    Esmolol is primarily indicated for:

    • Management of supraventricular tachyarrhythmias.
    • Control of heart rate during surgical procedures.
    • Treatment of hypertensive emergencies.

    Clinical studies have demonstrated that esmolol effectively reduces heart rates by more than 20% in most patients within minutes of administration. For instance, a multicenter study showed a therapeutic response rate of 72% in patients with tachyarrhythmias when treated with esmolol .

    4. Safety and Adverse Effects

    While esmolol is generally well tolerated, it can cause adverse effects, predominantly hypotension, which occurs in approximately 12% of patients during infusion . Other reported side effects include dizziness, nausea, and infusion site reactions. Most adverse effects are transient and resolve upon discontinuation or adjustment of the infusion rate.

    Table 2: Common Adverse Effects Associated with this compound

    Adverse EffectFrequency (%)
    Hypotension12
    Dizziness3
    Nausea7
    Infusion site reactions8

    5. Case Studies and Research Findings

    Several case studies highlight the efficacy of esmolol in various clinical settings:

    • A study involving patients undergoing cardiac surgery demonstrated that esmolol effectively maintained heart rates within target ranges with minimal side effects during postoperative recovery .
    • In another case series focusing on critically ill patients, esmolol was administered to manage rapid ventricular rates; the results indicated a significant reduction in heart rates without severe hypotensive episodes when titrated correctly .

    6. Conclusion

    This compound represents an important therapeutic option for the management of acute tachycardia and hypertension due to its rapid onset and short duration of action. Its selective beta-blocking properties provide effective control over heart rate while maintaining a favorable safety profile when monitored appropriately. Future research may further elucidate its applications in various patient populations and clinical scenarios.

    Q & A

    Basic Research Questions

    Q. What is the primary pharmacological role of Esmolol-d7 Hydrochloride, and how does its deuterium labeling impact experimental applications?

    this compound is a deuterium-labeled analog of Esmolol Hydrochloride, a cardioselective β1-adrenergic receptor blocker. The deuterium substitution at seven positions reduces metabolic degradation, enhancing its utility as an internal standard in pharmacokinetic (PK) and bioavailability studies via mass spectrometry (MS). This labeling minimizes isotopic interference, improving quantification accuracy in biological matrices .

    Q. What analytical methods are recommended for verifying the purity and stability of this compound in laboratory settings?

    High-performance liquid chromatography (HPLC) coupled with UV detection or MS is standard for purity validation (≥98%, as per pharmacopeial guidelines). Stability assessments should include forced degradation studies under varying pH, temperature, and light conditions, followed by chromatographic analysis to monitor decomposition products. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural confirmation .

    Q. How should researchers handle and store this compound to maintain its integrity during experiments?

    Store lyophilized powder in airtight, light-resistant containers at –20°C. Reconstituted solutions in sterile buffers (e.g., phosphate-buffered saline) should be aliquoted to avoid freeze-thaw cycles and used within 24 hours. Always refer to the certificate of analysis (CoA) for lot-specific storage recommendations .

    Advanced Research Questions

    Q. What experimental design considerations are critical when using this compound in isotope dilution mass spectrometry (IDMS) for quantitative PK studies?

    • Calibration Curve Design : Use deuterated and non-deuterated analogs to correct for matrix effects and ion suppression.
    • Sample Preparation : Optimize protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the compound from plasma/serum.
    • Validation Parameters : Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) per FDA bioanalytical guidelines. Reference isotopic purity (≥98%) to avoid cross-contribution errors in MS quantification .

    Q. How can researchers address contradictions in reported β-blockade efficacy between this compound and its non-deuterated form in in vivo models?

    Discrepancies may arise from deuterium isotope effects altering metabolic half-life or receptor binding kinetics. To resolve this:

    • Conduct parallel in vitro assays (e.g., cAMP inhibition in cardiomyocytes) under identical conditions.
    • Compare metabolic stability using liver microsomes or hepatocytes.
    • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to distinguish isotopic vs. pharmacological variability .

    Q. What strategies are recommended for integrating this compound into multi-omics studies investigating adrenergic signaling pathways?

    • Proteomics : Use stable isotope labeling by amino acids (SILAC) with Esmolol-d7 to quantify β1-adrenergic receptor expression changes.
    • Metabolomics : Pair with LC-MS/MS to track downstream metabolites (e.g., catecholamines) in stress-response models.
    • Data Integration : Apply pathway enrichment tools (e.g., MetaboAnalyst, STRING) to correlate receptor blockade with metabolic shifts .

    Q. How should researchers validate the absence of isotopic interference when co-administering this compound with other deuterated compounds in complex assays?

    Perform cross-validation via:

    • High-Resolution MS (HRMS) : Resolve isotopic clusters (e.g., m/z shifts ≥0.1 Da).
    • Selective Reaction Monitoring (SRM) : Use unique precursor/product ion pairs for each compound.
    • Blank Matrix Spiking : Confirm signal specificity in biological samples .

    Q. Methodological Challenges and Solutions

    Q. What are the limitations of using this compound in long-term toxicity studies, and how can these be mitigated?

    Deuterated compounds may exhibit altered toxicokinetics due to prolonged half-life. Mitigation strategies include:

    • Dose adjustment based on preliminary PK data.
    • Frequent monitoring of hemodynamic parameters (e.g., heart rate, blood pressure) in animal models.
    • Comparative histopathology to assess organ-specific toxicity vs. non-deuterated controls .

    Q. How can researchers ensure reproducibility when synthesizing this compound in-house?

    Follow Good Laboratory Practice (GLP) protocols:

    • Document deuterium incorporation efficiency via NMR or MS.
    • Validate synthetic intermediates using reference standards (e.g., USP-grade Esmolol Hydrochloride).
    • Publish detailed synthetic routes and characterization data to facilitate replication .

    Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies with small sample sizes?

    • Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.
    • Apply Bayesian hierarchical models to account for inter-individual variability.
    • Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals to contextualize clinical relevance .

    Propriétés

    IUPAC Name

    methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GEKNCWBANDDJJL-ODLOEXKQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H26ClNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    338.88 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Esmolol-d7 Hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Esmolol-d7 Hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    Esmolol-d7 Hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    Esmolol-d7 Hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Esmolol-d7 Hydrochloride
    Reactant of Route 6
    Reactant of Route 6
    Esmolol-d7 Hydrochloride

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.